molecular formula C11H21BrO B8363687 3-Bromoundecan-2-one

3-Bromoundecan-2-one

Cat. No.: B8363687
M. Wt: 249.19 g/mol
InChI Key: CQPUDVQAXNWKSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromoundecan-2-one is an organic compound with the molecular formula C11H21BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to the second carbon of an undecane chain, which also contains a ketone functional group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromoundecan-2-one can be synthesized through several methods. One common approach involves the bromination of 2-undecanone. This reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution of a hydrogen atom with a bromine atom at the second carbon position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient bromine utilization .

Mechanism of Action

The mechanism of action of 3-Bromoundecan-2-one involves its interaction with various molecular targets. The bromine atom and the ketone group make it a reactive molecule capable of forming covalent bonds with nucleophilic sites in biological molecules. This reactivity underlies its potential antimicrobial properties, as it can disrupt essential biological processes in microorganisms .

Comparison with Similar Compounds

Uniqueness: 3-Bromoundecan-2-one is unique due to the specific positioning of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic and biological applications .

Properties

Molecular Formula

C11H21BrO

Molecular Weight

249.19 g/mol

IUPAC Name

3-bromoundecan-2-one

InChI

InChI=1S/C11H21BrO/c1-3-4-5-6-7-8-9-11(12)10(2)13/h11H,3-9H2,1-2H3

InChI Key

CQPUDVQAXNWKSU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(C(=O)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of undecan-2-one (170 g, 1.0M) in CCl4 (500 ml) was stirred at 20°-25° C. and bromine (160 g) was added over 15 minutes. The solution decolourised rapidly and stirring was continued for 2 hours at 20°-25° C. when water (100 ml) was added. NaHCO3 (92 g) was added portion-wise and the mixture filtered. The filtrate was dried over anhydrous MgSO4 and distilled. The fraction which boiled at 142°-146° C./20 mmHg (116 g) was collected. NMR(CDCl3)=0.7-1.6 (m, 17, C8H17), 2.3 (s, 3, CH3), 4.0-4.4 (t, 1, CH).
Quantity
170 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
160 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
92 g
Type
reactant
Reaction Step Four

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